4-phenyl-N,N-dipropyloxane-4-carboxamide
Description
4-Phenyl-N,N-dipropyloxane-4-carboxamide is a synthetic organic compound characterized by a central oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group and a carboxamide moiety. Structurally, the compound combines aromatic (phenyl) and aliphatic (propyl) components, which may influence its solubility, stability, and interaction with biological targets. Such carboxamide derivatives are frequently explored in medicinal chemistry for their ability to modulate enzyme activity or receptor binding, though specific applications of this compound remain to be fully elucidated .
Properties
IUPAC Name |
4-phenyl-N,N-dipropyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-12-19(13-4-2)17(20)18(10-14-21-15-11-18)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPNAAQJLYFBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1(CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N,N-dipropyloxane-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-phenyl-oxane-4-carboxylic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N,N-dipropyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxane carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to form brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid at room temperature.
Major Products Formed
Oxidation: Oxane carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-phenyl-N,N-dipropyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-N,N-dipropyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-phenyl-N,N-dipropyloxane-4-carboxamide with analogous compounds, focusing on substituent variations and their hypothetical effects on physicochemical and pharmacological properties. Key examples from literature include derivatives with modified aromatic, alkyl, or heterocyclic groups (Table 1) .
Table 1: Structural Comparison of Selected Oxane and Carboxamide Derivatives
| Compound Name | Key Substituents | Hypothesized Property Differences |
|---|---|---|
| This compound | Phenyl, N,N-dipropyl carboxamide | High lipophilicity; potential CNS penetration |
| N-[4-[(2-Fluorophenyl)carbonylamino]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide | Fluorophenyl, methoxyphenyl, carboxamide | Enhanced electronic effects; altered metabolic stability |
| N-(3-Imidazol-1-ylpropyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide | Imidazole, methoxybenzyl, ethanediamide | Increased hydrogen bonding; possible kinase inhibition |
| 2-Chloranyl-N-[1-[4-ethyl-5-[2-oxidanylidene-...]benzamide | Chlorophenyl, ethyl-triazole, sulfonyl-piperazine | Moderate solubility; protease inhibition potential |
Key Observations:
Methoxyphenyl groups (e.g., in N-[4-...]oxane-4-carboxamide) may improve water solubility due to the electron-donating methoxy moiety, contrasting with the purely hydrophobic phenyl group in this compound .
Compounds with imidazole or piperazine heterocycles (e.g., N-(3-imidazol-1-ylpropyl)-...ethanediamide) may exhibit stronger hydrogen-bonding interactions, favoring target binding in enzymatic pockets .
Biological Activity Implications :
- The dipropyl carboxamide structure is less polar than derivatives with heterocyclic or ionic groups, suggesting divergent therapeutic targets. For instance, imidazole-containing analogs might preferentially inhibit kinases or GPCRs, while the target compound’s lipophilicity could favor CNS applications .
Research Findings and Methodological Considerations
Structural analyses of such compounds often rely on X-ray crystallography refined using programs like SHELXL , which is widely employed for small-molecule structure determination . For example, the crystal packing of this compound could be influenced by van der Waals interactions from its propyl chains, a feature observable through SHELX-refined diffraction data . However, the absence of explicit experimental data for the target compound in the provided evidence necessitates caution in extrapolating findings from analogs.
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